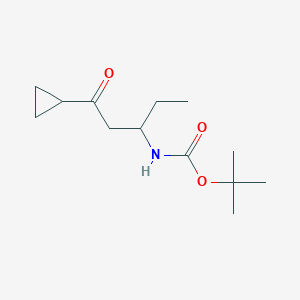![molecular formula C10H13ClN4 B13208218 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with a chloro group at the 4-position and a pentan-3-yl group at the 1-position. Its structural features make it a valuable scaffold for the development of various therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the preparation might start with the reaction of ethyl cyanoacetate with thiourea, followed by cyclization and chlorination steps . The use of microwave-assisted synthesis has also been reported to enhance the efficiency and yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as active nickel, and solvents like ethanol and ammonia water, can facilitate the synthesis process . Additionally, the process may include steps like refluxing, reduced pressure concentration, and pH adjustment to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium osmate hydrate and sodium periodate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can introduce functional groups like aldehydes .
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound is used in studying cellular pathways and molecular targets involved in diseases.
Pharmaceutical Industry: It is employed in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer drugs.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby interfering with signaling pathways involved in cell division and survival . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have been studied for their therapeutic potential in various diseases.
Uniqueness: 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development highlights its significance in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H13ClN4 |
|---|---|
Molekulargewicht |
224.69 g/mol |
IUPAC-Name |
4-chloro-1-pentan-3-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H13ClN4/c1-3-7(4-2)15-10-8(5-14-15)9(11)12-6-13-10/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
FNJBJVARAFGRKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)N1C2=C(C=N1)C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13208138.png)










![4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13208189.png)
![2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine](/img/structure/B13208192.png)

